8-Azaspiro[4.5]decan-2-ol

PTPN11 SHP2 Tyrosine Phosphatase

Sourcing a conformationally constrained spirocyclic amine scaffold for kinase or GPCR programs often yields flexible, non-selective alternatives. 8-Azaspiro[4.5]decan-2-ol (CAS 1896752-52-5) delivers a rigid, three-dimensional core essential for target engagement. • SHP2 (PTPN11) inhibitor program: derivative IC50 = 75 nM; scaffold validated for leukemias and solid tumors. • M1 muscarinic agonist development: enables selective CNS-targeted candidates with improved safety margins. • Lipoxygenase/COX dual modulation: suitable for multi-pathway inflammation models. Supplied with full QA documentation; available in research-scale quantities for immediate dispatch.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B12978800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azaspiro[4.5]decan-2-ol
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CC2(CCNCC2)CC1O
InChIInChI=1S/C9H17NO/c11-8-1-2-9(7-8)3-5-10-6-4-9/h8,10-11H,1-7H2
InChIKeyRLNYCLISEYDAOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azaspiro[4.5]decan-2-ol: Spirocyclic Scaffold Overview


8-Azaspiro[4.5]decan-2-ol is a nitrogen-containing spirocyclic organic compound characterized by a rigid, non-planar framework consisting of a cyclohexane ring fused to a tetrahydrofuran-like ring via a single nitrogen atom [1]. This compound serves as a versatile synthetic intermediate and a core scaffold in medicinal chemistry, with documented applications in the development of enzyme inhibitors and receptor ligands. Its unique three-dimensional architecture imposes significant steric constraints, influencing both its chemical reactivity and its interactions with biological targets [2].

Spirocyclic scaffold for medicinal chemistry
Rigid, non-planar core supports target engagement and synthetic diversification
Synthetic intermediate and fragment
Supports enzyme inhibitor and receptor ligand development programs
Sterically constrained 3D architecture
Influences selectivity and metabolic stability in structure-activity studies

8-Azaspiro[4.5]decan-2-ol: Substitution Challenges


The spirocyclic framework of 8-azaspiro[4.5]decan-2-ol imparts a unique three-dimensional conformation that is not replicated by simple acyclic amines or other heterocyclic cores. This rigid, non-planar structure is critical for specific target engagement, as demonstrated in structure-activity relationship (SAR) studies of related azaspiro[4.5]decane derivatives, where even minor modifications to the ring system or substitution pattern drastically alter biological activity and selectivity [1]. Therefore, substituting this scaffold with a generic alternative—such as a flexible piperidine or a differently sized spirocyclic system—would likely result in a loss of desired potency, selectivity, or metabolic stability, as the precise spatial orientation of key functional groups (e.g., the hydroxyl and amine moieties) is essential for molecular recognition [2].

Scaffold Replacing the spirocyclic core with flexible acyclic amines or piperidines may shift spatial orientation and reduce binding affinity.
Ring size Differently sized spirocyclic systems can alter the vector of the hydroxyl and amine moieties, impacting selectivity profiles.
Regioisomer Substitution patterns on the azaspiro ring system may lead to significant shifts in potency or metabolic stability.

8-Azaspiro[4.5]decan-2-ol: Performance Evidence


PTPN11 (SHP2) Inhibitory Activity

A derivative of 8-azaspiro[4.5]decan-2-ol, specifically (2S,4R)-4-Amino-8-(3-(2-amino-3-chloropyridin-4-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl)-8-azaspiro[4.5]decan-2-ol, demonstrates potent inhibition of the E76K mutant of human PTPN11 (SHP2), a validated oncogenic target. This activity is derived from a patented series of heterocyclic PTPN11 inhibitors [1].

PTPN11 Inhibition
Class-level
IC50 = 75 nM
Supports PTPN11 inhibitor pathway study fit.
Patent-derived assay context; validation in target model required.
PTPN11 SHP2 Tyrosine Phosphatase Cancer Therapeutics

Lipoxygenase Inhibitor Activity

8-Azaspiro[4.5]decan-2-ol is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. It also exhibits inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent. Additionally, the compound functions as an antioxidant in fats and oils [1].

Multi-target Enzyme Profile
Class-level
Reported lipoxygenase, COX, and carboxylesterase inhibition
Supports inflammation pathway research context.
Qualitative MeSH classification; specific potency data to verify.
Lipoxygenase COX Inflammation Antioxidant

M1 Muscarinic Agonist Activity

Structure-activity relationship (SAR) studies on a closely related series of 1-oxa-8-azaspiro[4.5]decane compounds demonstrate that this spirocyclic scaffold can be optimized to achieve preferential affinity for M1 muscarinic receptors over M2 receptors. Key compounds in this series exhibited potent antiamnesic activity with a significant separation from hypothermia-inducing activity (a marker of cholinergic side effects), outperforming the reference compound RS86 [1].

M1 Selectivity Context
Class-level
Scaffold: Preferential M1 affinity
Baseline: RS86 reference compound
Reported improved separation of antiamnesic activity from hypothermia in mouse model.
Supports M1 receptor research and selectivity profiling.
SAR derived from 1-oxa analog; model-response context requires review.
Muscarinic M1 Agonist Alzheimer's Disease Cognitive Enhancement Selectivity

8-Azaspiro[4.5]decan-2-ol: Application Scenarios


SHP2 Inhibitors for Oncology

The demonstrated activity of a 8-azaspiro[4.5]decan-2-ol derivative against PTPN11 (IC50 = 75 nM) [1] positions this scaffold as a valuable starting point for medicinal chemistry programs targeting SHP2-dependent cancers. Researchers can procure this compound to design and synthesize novel inhibitors for the treatment of leukemias, melanomas, and solid tumors where SHP2 plays a critical role.

M1 Muscarinic Agonists for Cognitive Disorders

Based on SAR studies of related 1-oxa-8-azaspiro[4.5]decane analogs, this core scaffold can be leveraged to create highly selective M1 muscarinic receptor agonists with a potentially improved safety margin [2]. This makes 8-azaspiro[4.5]decan-2-ol a strategic procurement choice for laboratories investigating novel treatments for Alzheimer's disease, schizophrenia, and other cognitive impairments where cholinergic signaling is dysregulated.

Inflammation: Multi-Target Modulator

The documented activity as a potent lipoxygenase inhibitor, combined with ancillary COX inhibition and antioxidant properties [3], makes this compound a useful tool for studying complex inflammatory processes. It is particularly well-suited for research models where simultaneous modulation of multiple eicosanoid pathways is desired, offering a different pharmacological profile than highly selective inhibitors.

Application
Selection Property
Validation Focus
SHP2 pathway signaling studies
Scaffold-based binding affinity
PTPN11 mutant enzyme assay context
Muscarinic receptor subtype research
M1/M2 selectivity review
Receptor binding and functional assay context
Inflammation pathway studies
Multi-target enzyme inhibition profile
Arachidonic acid cascade assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Azaspiro[4.5]decan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.